molecular formula C20H13F2NO2 B5685149 N-(2,4-difluorophenyl)-9H-xanthene-9-carboxamide

N-(2,4-difluorophenyl)-9H-xanthene-9-carboxamide

Cat. No.: B5685149
M. Wt: 337.3 g/mol
InChI Key: WUKRPIJGFNEUGB-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-9H-xanthene-9-carboxamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a xanthene core, which is a tricyclic aromatic system, substituted with a carboxamide group and a difluorophenyl moiety. The presence of fluorine atoms enhances its chemical stability and biological activity, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-9H-xanthene-9-carboxamide typically involves the condensation of 9H-xanthene-9-carboxylic acid with 2,4-difluoroaniline. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of automated reactors, controlled temperature conditions, and continuous monitoring of reaction parameters. The use of high-purity reagents and solvents, along with advanced purification techniques like recrystallization and chromatography, ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

N-(2,4-difluorophenyl)-9H-xanthene-9-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit key enzymes or receptors involved in disease pathways. For instance, it could target enzymes like carbonic anhydrase or receptors such as epidermal growth factor receptor (EGFR), leading to the modulation of cellular processes and therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-difluorophenyl)-9H-xanthene-9-carboxamide is unique due to its xanthene core, which imparts distinct fluorescence properties and chemical stability. This makes it particularly valuable in applications requiring robust and versatile compounds, such as in the development of fluorescent probes and advanced materials .

Properties

IUPAC Name

N-(2,4-difluorophenyl)-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F2NO2/c21-12-9-10-16(15(22)11-12)23-20(24)19-13-5-1-3-7-17(13)25-18-8-4-2-6-14(18)19/h1-11,19H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUKRPIJGFNEUGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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